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Compound of Interest

Compound Name: 2-Pentyl isocyanide

CAS No.: 355377-26-3

Cat. No.: B1609100

Introduction
Isocyanides (R-N≡C) are highly versatile, chameleonic functional groups capable of acting as both nucleophiles and electrophiles. They are the corne

syntheses, computational chemists rely on Density Functional Theory (DFT) to map the potential energy surface (PES), locate transition states (TS), 

Product Comparison: Gaussian 16 vs. ORCA 5.0 vs. Schrödinger Jaguar
When executing complex mechanistic workflows—such as isolating the elusive nitrilium ion intermediate in an Ugi reaction—the choice of computatio

Table 1: Performance and Feature Comparison for Isocyanide DFT Studies

Feature / Metric Gaussian 16

TS Search Algorithm Berny Algorithm (Highly Robust)

Default Integration Grid FineGrid (High precision)

SCF Convergence Analytical Gradients (Stable)

Solvation Models SMD, CPCM (Extensive parameterization)

Imaginary Freq Handling Rarely produces spurious frequencies

Causality in Software Selection: While ORCA 5.0 is exceptionally fast due to its default Resolution of Identity (RI) approximations, it frequently require

optimization algorithm, prioritizing strict convergence and stability. This makes Gaussian 16 the superior choice for "out-of-the-box" reliability when ma

Mechanistic Deep Dive: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction mechanism is governed by a delicate interplay of non-covalent interactions and nucleophilic attacks. The accepted pathway involves

Causality in Functional Choice: Historically, B3LYP has been used for these systems. However, B3LYP often fails to adequately capture the medium-r

providing highly accurate barrier heights for isocyanide additions 4[4].
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Fig 1: Mechanistic pathway of the Ugi-4CR highlighting the rate-determining isocyanide addition.

Experimental & Computational Protocol: Self-Validating TS Search
To ensure scientific integrity, a computational protocol must be self-validating. The following step-by-step workflow in Gaussian 16 guarantees that the

Step 1: Conformational Sampling

Action: Run a conformational search using CREST (xTB) on the pre-reaction complex.

Causality: Isocyanide MCRs are highly flexible. Optimizing only a single user-drawn conformer often leads to artificially high energy barriers.

Step 2: Ground State Optimization

Action: Optimize the lowest-energy conformers in Gaussian 16 using opt freq M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Methanol).
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Causality: The SMD solvation model is critical here, as the dielectric constant of the solvent fundamentally alters the stability of the charged imin

Step 3: TS Guess Generation & Optimization

Action: Construct a TS guess by constraining the forming C-C bond (isocyanide carbon to iminium carbon) at ~2.1 Å. Run the optimization using 

Causality: Calculating the force constants analytically at every step (calcall) is computationally expensive but drastically increases the success ra

Step 4: Frequency Analysis (The First Validation)

Action: Verify the output of the frequency calculation.

Self-Validation: A true transition state must possess exactly one imaginary frequency (a negative value in the output). Animating this frequency m

Step 5: Intrinsic Reaction Coordinate (IRC) (The Final Validation)

Action: Execute an IRC calculation using irc=(calcfc, maxpoints=30).

Self-Validation: The IRC traces the pathway downhill from the TS in both directions. It must smoothly connect the activated iminium complex (rea

Fig 2: Step-by-step computational workflow for validating transition states in Gaussian 16.
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Quantitative Data: Diastereoselectivity in Isocyanide Addition
The predictive power of this Gaussian 16 workflow is best demonstrated in stereoselective synthesis. In the synthesis of chiral (E)-oxazolidinols via th

Table 2: Activation Energies (Ea) for Isocyanide Attack on Chiral (E)-Iminium Ion[5]

Attack Trajectory Activation Energy (Ea)

re-face attack 7.31 kcal/mol

si-face attack 10.19 kcal/mol

The calculated ΔEa of ~2.88 kcal/mol perfectly corroborates the experimentally observed high diastereomeric excess (d.e.), proving that the computa

Conclusion
While alternatives like ORCA 5.0 offer compelling speed advantages for single-point energies, Gaussian 16 remains the gold standard for mapping co

reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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